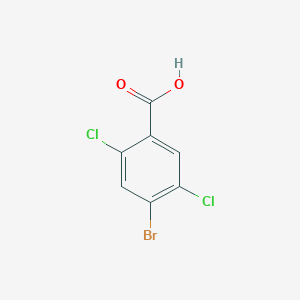

4-溴-2,5-二氯苯甲酸

描述

Synthesis Analysis

The synthesis of halogenated benzoic acid derivatives is not directly described for 4-Bromo-2,5-dichlorobenzoic acid. However, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was synthesized from dimethyl terephthalate through a multi-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization with a total yield of 24% . This suggests that a similar approach could potentially be applied to synthesize 4-Bromo-2,5-dichlorobenzoic acid, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids can be inferred from studies on similar compounds. For instance, the crystal structure of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol was determined and compared with DFT calculations, providing insights into the geometry and electronic properties of such compounds . Additionally, the molecular structure of 4-bromo-2,6-dichlorobenzonitrile was described, highlighting a short distance between N and Br in adjacent molecules, which could be considered an interaction between the Lewis base (CN) and the Lewis acid (Br) .

Chemical Reactions Analysis

The chemical reactivity of halogenated benzoic acids can be complex. Alcaligenes denitrificans NTB-1 was found to utilize 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate as carbon and energy sources, releasing stoichiometric amounts of halide through hydrolytic dehalogenation . This indicates that 4-Bromo-2,5-dichlorobenzoic acid could potentially undergo similar biodegradation pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be deduced from studies on related molecules. For example, the vibrational and electronic transition analysis of 2-amino-5-bromobenzoic acid was presented using experimental techniques and DFT, which included the calculation of thermodynamic properties at different temperatures . Similarly, the spectroscopic and NBO analyses of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid provided information on the stability of the molecule arising from hyperconjugative interactions and charge delocalization . These studies suggest that 4-Bromo-2,5-dichlorobenzoic acid would likely exhibit distinct vibrational spectra and thermodynamic properties that could be characterized using similar methods.

科学研究应用

Application 1: Synthesis of Lanthanide Complexes

- Summary of the Application : This research involves the synthesis of novel ternary lanthanide complexes using 2,5-dichlorobenzoate (a derivative of 4-Bromo-2,5-dichlorobenzoic acid) and 2,2:6′,2″-terpyridine .

- Methods of Application : The lanthanide complexes were synthesized and characterized by single-crystal and powder X-ray diffraction . The mononuclear units are assembled into 1D, 2D, 3D supramolecular structures by the π – π stacking and halogen–halogen interactions .

- Results or Outcomes : The solid-state fluorescent properties of the complexes were studied at room temperature, and characteristic emission was observed for all complexes . Complex 1 exhibits strong red emission, while complex 2 is green under UV light .

Application 2: Synthesis of SGLT2 Inhibitors

- Summary of the Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 4-Bromo-2,5-dichlorobenzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this research are not provided in the source .

安全和危害

属性

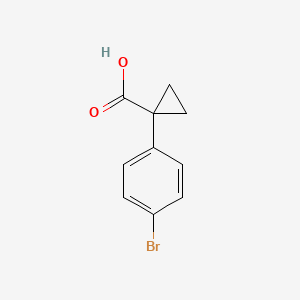

IUPAC Name |

4-bromo-2,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJHKDHDHAPDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

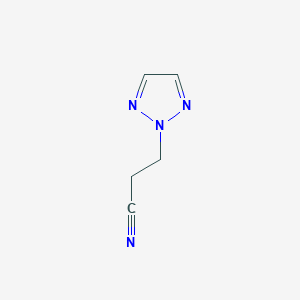

C1=C(C(=CC(=C1Cl)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585485 | |

| Record name | 4-Bromo-2,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,5-dichlorobenzoic acid | |

CAS RN |

885532-41-2 | |

| Record name | 4-Bromo-2,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)